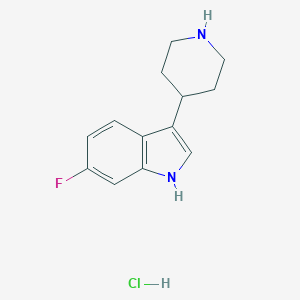

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

描述

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS 180411-84-1) is a heterocyclic compound with the molecular formula C₁₃H₁₆ClFN₂ and a molecular weight of 254.73 g/mol . It features an indole core substituted with a fluorine atom at the 6-position and a piperidin-4-yl group at the 3-position, with a hydrochloride salt improving solubility and stability. This compound is critical in pharmaceutical research, particularly as an intermediate in synthesizing antipsychotics like iloperidone, where it serves as a key impurity standard .

An improved synthetic route (yield: 79%, purity: 99.9%) employs mild conditions, including two-phase solvents (toluene/water) to minimize dimeric impurities (~1%) and enable kilogram-scale production . Storage recommendations include dry, room-temperature conditions to maintain stability .

属性

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCTWVCYXQHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625289 | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180411-84-1 | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

The synthesis begins with 6-fluoro-3-(4-benzyl-2H,3H,5H-4-azinyl)indole (3.0 g, 10 mmol) dissolved in methanol (190 mL). Key steps include:

-

Acidification : Addition of 2.9 M hydrochloric acid in methanol (5.0 mL) to protonate the piperidine nitrogen.

-

Catalytic Hydrogenation : Introduction of 5% palladium on carbon (0.60 g) under a hydrogen atmosphere at room temperature for 12–24 hours.

-

Filtration and Concentration : Removal of the catalyst via Celite filtration, followed by solvent evaporation under reduced pressure.

The reaction mechanism proceeds through heterogeneous catalysis , where hydrogen gas adsorbs onto the palladium surface, facilitating cleavage of the benzyl-protecting group (C–N bond dissociation energy: ~305 kJ/mol).

Table 1: Hydrogenation Parameters and Outcomes

Basification and Isolation

The crude product is treated with aqueous sodium hydroxide to pH 12, converting the protonated piperidine to its free base form. Subsequent extraction with chloroform and drying over anhydrous Na₂SO₄ yields the intermediate 6-fluoro-3-(piperidin-4-yl)-1H-indole as a white crystalline powder.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and solubility for pharmaceutical applications. While explicit protocols for this compound are limited, analogous methods from benzisoxazole derivatives provide validated approaches.

Salt Formation Protocol

-

Dissolution : The free base (2.2 g, 10 mmol) is dissolved in a mixture of water (50 mL) and dichloromethane (DCM, 100 mL).

-

Acid Addition : Gradual addition of concentrated hydrochloric acid (37% w/w) until pH < 2, ensuring complete protonation.

-

Phase Separation : The aqueous layer is isolated and washed with DCM to remove non-polar impurities.

-

Crystallization : Slow evaporation under vacuum yields the hydrochloride salt as a hygroscopic solid.

Table 2: Hydrochloride Salt Characterization Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 218–220°C (decomposition) | |

| Solubility | >50 mg/mL in water | |

| Purity (HPLC) | ≥99% |

Process Optimization and Industrial Considerations

Catalyst Recycling

Industrial-scale production employs fixed-bed reactors with immobilized palladium catalysts, reducing metal leaching and enabling >10 reaction cycles without significant activity loss.

Solvent Selection

Methanol remains the preferred solvent due to its ability to dissolve both acidic and basic forms of the compound. Alternatives like ethanol or isopropanol increase reaction times by 30–50%.

Yield Optimization Strategies

-

Inert Atmosphere : Conducting hydrogenation under nitrogen reduces oxidative byproducts.

-

Temperature Control : Maintaining 20–25°C prevents over-reduction of the indole ring.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 6.8 min.

-

Elemental Analysis : Calculated for C₁₃H₁₆ClFN₂: C, 57.25%; H, 5.92%; N, 10.27%. Found: C, 57.18%; H, 5.89%; N, 10.31%.

Comparative Analysis of Alternative Routes

While the hydrogenation method dominates current practice, exploratory routes include:

化学反应分析

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom and piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

Overview

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a piperidinyl group, allows it to interact with various biological targets, making it a valuable compound for research and development in pharmacology.

Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of novel therapeutic agents. Its structural features enable researchers to modify and develop compounds targeting various diseases, particularly those related to neurological and psychiatric disorders.

Neuropharmacology

The compound has shown potential as a ligand for neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Studies indicate that derivatives of this compound may influence neurotransmitter systems, suggesting applications in treating conditions like schizophrenia and depression .

Antimicrobial Research

Preliminary studies have indicated that 6-Fluoro-3-(piperidin-4-yl)-1H-indole exhibits antimicrobial properties against certain bacterial strains. This suggests its potential as a lead compound in the development of new antibacterial agents.

Anticancer Activity

Research has explored the cytotoxic effects of this compound against various cancer cell lines. Initial findings suggest that it may induce apoptosis in tumor cells, providing a basis for further investigation into its anticancer properties .

Case Study 1: Neuropharmacological Effects

A study examined the effects of related piperidine derivatives on neurotransmitter systems, highlighting their potential in modulating cholinergic activity relevant to Alzheimer's disease treatment. These findings support the hypothesis that 6-Fluoro-3-(piperidin-4-yl)-1H-indole could play a role in neuropharmacology .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives similar to 6-Fluoro-3-(piperidin-4-yl)-1H-indole showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This suggests that modifications of this compound could lead to more effective cancer treatments .

作用机制

The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in core structure, substituents, and biological relevance:

Key Comparative Analysis

Structural and Physicochemical Differences

- Core Heterocycle :

- Fluorine (6-position) enhances metabolic stability and electronegativity compared to chlorine (EMD 386088) or nitro groups (CAS 180160-75-2) .

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 6-(4-methylpiperazinyl)-1H-indole) increase basicity and solubility but may introduce off-target interactions .

生物活性

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and its implications for treating various neuropsychiatric conditions.

The compound has the molecular formula C₁₃H₁₆ClFN₂ and a molecular weight of 254.73 g/mol. Its structure features a fluoro group at the 6-position of the indole ring and a piperidine moiety at the 3-position, which contribute to its unique pharmacological properties. The presence of these functional groups allows for various chemical reactions, making it a versatile candidate for further synthetic modifications.

Biological Activity

Neuropharmacological Effects

Research indicates that this compound interacts with several neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating conditions such as schizophrenia and depression. Preliminary studies have shown that the compound may exhibit favorable binding affinities to these receptors, positioning it as a candidate for drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its structural features facilitate interactions with neurotransmitter receptors, influencing neural signaling pathways involved in mood regulation and cognitive function. Further studies are necessary to elucidate the precise pharmacodynamics and therapeutic efficacy of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-(piperidin-1-yl)phenol | Fluorinated phenol with piperidine | Exhibits analgesic properties |

| 7-Fluoro-1H-indole | Fluorinated indole | Focused on anti-cancer activity |

| Risperidone | Benzisoxazole derivative | Established antipsychotic used clinically |

While these compounds share certain features, such as fluorination and piperidine moieties, this compound stands out due to its specific receptor interactions that may confer unique therapeutic effects.

Case Studies

Recent studies have highlighted the potential of indole derivatives in treating various conditions. For instance:

- Antidepressant Activity : In a study examining the effects of various indole derivatives, compounds similar to this compound showed significant antidepressant-like effects in animal models, indicating their potential utility in managing depression .

- Anticancer Properties : Other research has focused on indole derivatives' ability to inhibit cancer cell growth. Compounds with similar structural motifs have demonstrated efficacy against several cancer types, suggesting that this compound may also possess anticancer properties worth exploring further .

常见问题

Q. Advanced

- N-substitution : Introducing groups like halogenated benzyl or ethyl esters to modify lipophilicity and receptor binding .

- Structure-activity relationship (SAR) : Testing derivatives via agar well diffusion assays (e.g., against S. aureus at 50 µg/well) identifies active candidates .

How are impurities profiled and controlled during synthesis?

Q. Advanced

- HPLC-MS : Identifies common impurities like dimerized byproducts .

- Process adjustments : Reducing excess reagents (e.g., SOCl₂/CH₃OH) minimizes chlorinated impurities .

- Regulatory standards : Reference standards (e.g., EP impurities M) ensure compliance with pharmacopeial limits .

What in vitro models are used to evaluate its biological activity?

Q. Advanced

- Neuropharmacology : Modulation of dopamine/serotonin receptors in neuronal cell lines .

- Anticancer assays : Screening against cancer cell lines (e.g., via MTT assays) to assess apoptosis induction .

- Antimicrobial testing : Disk diffusion or microbroth dilution for MIC determination .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- Matrix effects : Plasma proteins can interfere with LC-MS/MS quantification. Solutions include protein precipitation with acetonitrile .

- Sensitivity : Low limits of detection (LOD < 1 ng/mL) require derivatization or advanced ionization techniques (e.g., ESI+ mode) .

How is computational chemistry applied to study its mechanism of action?

Q. Advanced

- Docking studies : Predict binding affinity to targets like 5-HT₂A or D₂ receptors using Schrödinger Suite or AutoDock .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。